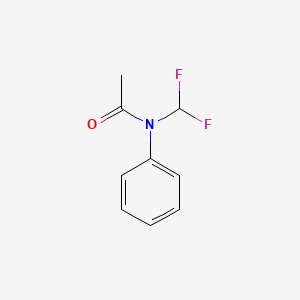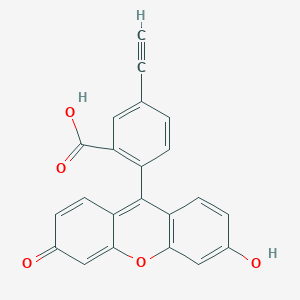
5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: is a chemical compound known for its unique structure and properties It belongs to the class of xanthenes, which are widely used in various scientific and industrial applications due to their fluorescent properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the xanthen-9-yl moiety, resulting in the corresponding alcohol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学的研究の応用
Chemistry: In chemistry, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is used as a fluorescent probe due to its strong fluorescence properties. It is employed in various analytical techniques, including fluorescence spectroscopy and microscopy .
Biology: The compound is used in biological research for labeling and imaging purposes. Its fluorescence allows researchers to track biological molecules and processes in live cells and tissues .
Medicine: Its ability to selectively bind to certain biological targets makes it useful for detecting and treating diseases .
Industry: Industrially, the compound is used in the manufacture of dyes and pigments. Its fluorescent properties are exploited in the production of high-visibility materials .
作用機序
The mechanism of action of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and tracking. The pathways involved include the excitation of electrons in the xanthen-9-yl moiety, leading to the emission of light at specific wavelengths .
類似化合物との比較
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid
Comparison: Compared to these similar compounds, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to the presence of the ethynyl group. This functional group enhances its reactivity and allows for additional chemical modifications, making it more versatile in various applications .
特性
CAS番号 |
918152-36-0 |
|---|---|
分子式 |
C22H12O5 |
分子量 |
356.3 g/mol |
IUPAC名 |
5-ethynyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C22H12O5/c1-2-12-3-6-15(18(9-12)22(25)26)21-16-7-4-13(23)10-19(16)27-20-11-14(24)5-8-17(20)21/h1,3-11,23H,(H,25,26) |
InChIキー |
UISCAMZMLDHHBC-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


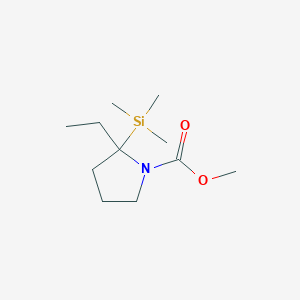
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
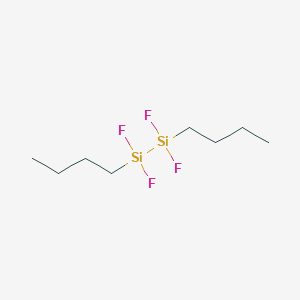
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
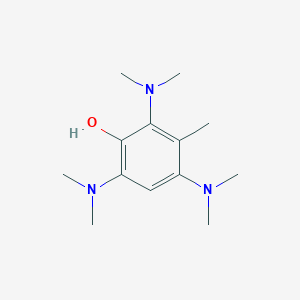
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
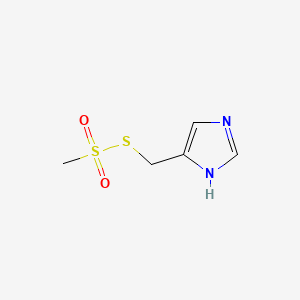

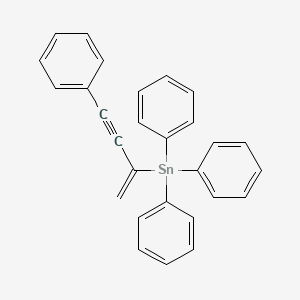
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)

![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
